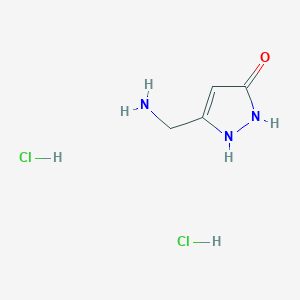

5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Descripción

5-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS: 27377-56-6) is a pyrazolone derivative characterized by an aminomethyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₄H₉Cl₂N₃O, with a molecular weight of 186.04 g/mol . The dihydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications. Key structural features include:

- A pyrazol-3-one core with a partially saturated ring system.

- A primary amine (-CH₂NH₂) at position 5, protonated as -CH₂NH₃⁺ in the dihydrochloride form.

- Two chloride counterions for charge balance.

Handling precautions for this compound include avoiding direct contact (P201, P202) and keeping it out of reach of children (P102) .

Propiedades

IUPAC Name |

5-(aminomethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.2ClH/c5-2-3-1-4(8)7-6-3;;/h1H,2,5H2,(H2,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVDRSABYKWWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27377-56-6 | |

| Record name | 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the pyrazolone ring or the aminomethyl group.

Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Aplicaciones Científicas De Investigación

5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has been explored for its applications in:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Studied for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism by which 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table compares 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride with two analogs:

Key Observations:

Substituent Effects on Molecular Weight: The target compound has the lowest molecular weight (186.04) due to its simple aminomethyl group. The piperidin-4-yl substituent in Analog 1 increases molecular weight to 240.13, while the phenyl and methyl groups in Analog 2 result in the highest weight (276.16).

Piperidin-4-yl (Analog 1): Adds a bulky, lipophilic cyclic amine, likely reducing aqueous solubility but improving membrane permeability. Phenyl and Methyl (Analog 2): The aromatic phenyl group increases lipophilicity and steric bulk, which may influence receptor-binding affinity in biological systems.

Synthetic Considerations :

Structural Characterization Methods

X-ray crystallography using programs like SHELXT and SHELXL is critical for confirming the structures of these compounds. For example:

Actividad Biológica

5-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS Number: 1909319-48-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is . Its structure features a pyrazole ring, which is pivotal for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Research indicates that compounds within the pyrazole class often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and cancer pathways.

- Modulation of Signaling Pathways : These compounds can influence signaling cascades such as MAPK pathways, which are crucial in cell proliferation and survival.

Anticancer Activity

Several studies have reported the anticancer potential of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride. It has shown effectiveness against various cancer cell lines, as summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

| HepG2 | 0.95 | Inhibition of EGFR signaling |

Case Study : A recent study evaluated the compound's effect on MCF7 breast cancer cells, demonstrating significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. For instance, it has been shown to reduce TNF-alpha and IL-6 levels in vitro.

Pharmacokinetics

Understanding the pharmacokinetics of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is essential for its development as a therapeutic agent. Key parameters include:

- Absorption : High oral bioavailability has been reported in related compounds.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Renal excretion is predominant.

Toxicity Profile

While promising, it is crucial to assess the safety profile of this compound. Preliminary studies indicate moderate toxicity, with specific attention required for skin and eye irritation .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Combination Therapies : Investigating synergistic effects with existing anticancer drugs.

- Mechanistic Studies : Detailed studies on molecular targets and pathways involved.

- Clinical Trials : Progressing to clinical evaluation to establish efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.